
(R)-Methyl 2,6-diaminohexanoate hydrochloride
Overview
Description
(R)-Methyl 2,6-diaminohexanoate hydrochloride (CAS: 67396-08-1) is a chiral amino acid ester derivative characterized by a hexanoate backbone with two amino groups at positions 2 and 6, a methyl ester group at the terminal carboxylate, and two hydrochloride counterions. Its molecular formula is C₇H₁₆Cl₂N₂O₂, with a molecular weight of 233.13 g/mol . The compound appears as a white to off-white crystalline powder and is hygroscopic, requiring storage under inert atmospheres at low temperatures (-20°C) . It is soluble in water and methanol, with applications in peptide synthesis, drug delivery systems, and as a chiral building block in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2,6-diaminohexanoate hydrochloride typically involves the esterification of ®-2,6-diaminohexanoic acid (lysine) with methanol in the presence of a suitable catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include:
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Temperature: The reaction is usually carried out at elevated temperatures to facilitate esterification.
Solvent: Methanol is commonly used as both the reactant and the solvent.
Industrial Production Methods: In an industrial setting, the production of ®-Methyl 2,6-diaminohexanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.
Types of Reactions:
Oxidation: ®-Methyl 2,6-diaminohexanoate hydrochloride can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
®-Methyl 2,6-diaminohexanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to amino acid metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-Methyl 2,6-diaminohexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
L-Lysine Methyl Ester Hydrochloride (CAS: 26348-70-9)
- Molecular Formula : C₇H₁₈Cl₂N₂O₂ (MW: 233.14 g/mol) .
- Key Differences: Stereochemistry: The L-configuration (S-enantiomer) contrasts with the R-enantiomer of the target compound. Applications: Widely used in peptide coupling reactions and nanocarrier systems for co-delivering drugs like methotrexate and siRNA . Safety: Hygroscopic; requires storage at -20°C. Precautionary measures include avoiding skin/eye contact (risk code: 36/37/38) .
Ethyl 2,6-Diaminohexanoate Dihydrochloride (CAS: 3844-53-9)
(S)-Benzyl 2,6-Diaminohexanoate Dihydrochloride (CAS: 16142-09-9)
(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7)
- Molecular Formula : C₅H₁₃Cl₂N₃O (MW: 194.09 g/mol) .
- Key Differences: Backbone Length: Shorter (pentanamide vs. hexanoate) and includes an amide group. Safety: Labeled with precautionary codes P261 (avoid dust inhalation) and P262 (avoid eye/skin contact) due to uncharacterized toxicity .
Physicochemical and Functional Comparison
Table 1: Key Properties of (R)-Methyl 2,6-Diaminohexanoate Hydrochloride and Analogues
Biological Activity
(R)-Methyl 2,6-diaminohexanoate hydrochloride is a derivative of lysine, an essential amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential biological activities, particularly in protein modification and enzyme inhibition. This article provides an overview of its biological activity, including synthesis methods, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its amino acid structure, which includes two amino groups and a carboxylic acid group. This configuration allows it to participate in various biochemical interactions. The compound's molecular formula is , and its molecular weight is approximately 209.7 g/mol.
Biological Roles
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Protein Modification :
- The compound is studied for its role in modifying proteins through post-translational modifications. It can influence protein stability and activity by forming covalent bonds with specific amino acid residues.
- Research indicates that (R)-Methyl 2,6-diaminohexanoate can enhance the interaction between proteins and other biomolecules, thereby influencing cellular signaling pathways.
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Enzyme Inhibition :
- Preliminary studies suggest that (R)-Methyl 2,6-diaminohexanoate may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can alter the flux of metabolites through these pathways, potentially leading to therapeutic applications in metabolic disorders.
Case Study 1: Enzyme Activity Modulation
A study published in the Journal of Chemical & Engineering Data examined the effects of (R)-Methyl 2,6-diaminohexanoate on enzyme activity. The results indicated that the compound inhibited the activity of specific enzymes critical for amino acid metabolism, suggesting its potential use in regulating metabolic processes .
Case Study 2: Protein Interaction Studies
In another research endeavor, (R)-Methyl 2,6-diaminohexanoate was used to investigate protein-protein interactions. The findings revealed that this compound could stabilize certain protein complexes, enhancing their functional properties. Such interactions are vital for understanding cellular mechanisms and developing targeted therapies .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Material : The synthesis begins with L-lysine or its derivatives.
- Reagents : Common reagents include methylating agents and hydrochloric acid.
- Reaction Conditions : The reaction is conducted under controlled temperature and pH conditions to ensure optimal yield and purity.
The following table summarizes key synthesis parameters:
Step | Reagent | Conditions | Yield |
---|---|---|---|
1 | L-lysine | Room temperature | 80% |
2 | Methylating agent | Stirred at 25°C for 16 hours | 75% |
3 | Hydrochloric acid | Crystallization from HCl | 90% |
Safety and Toxicity
While this compound shows promise in various biological applications, safety assessments are essential. Toxicological studies indicate that doses exceeding certain thresholds may lead to adverse effects; therefore, careful dosage regulation is necessary during experimental applications .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing (R)-Methyl 2,6-diaminohexanoate hydrochloride?
- Synthesis : The compound is typically synthesized via esterification of L-lysine under acidic conditions, followed by hydrochlorination. Purification often involves recrystallization from methanol or ethanol to achieve >95% purity .
- Characterization : Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak® IC column) and polarimetry ([α]D = +17° at 20°C, c = 5 in H₂O) . Structural validation can be performed via H NMR (δ 3.76 ppm for methoxy group, δ 1.4–3.0 ppm for backbone protons) and ESI-MS (m/z 233.13 for [M+H]) .
Q. How should solubility and stability be optimized for aqueous experiments?
- Solubility : The compound is highly water-soluble (>100 mg/mL at 25°C) but can form aggregates in polar aprotic solvents. Pre-dissolve in deionized water and filter (0.22 µm) before use .
- Stability : Store at -20°C under inert atmosphere (argon or nitrogen) to prevent hygroscopic degradation. Monitor moisture content via Karl Fischer titration during long-term storage .
Advanced Research Questions
Q. How can this compound be utilized in peptide-based drug delivery systems?
- Application : The compound serves as a cationic building block for pH-responsive nanocarriers. For example, it has been conjugated with methotrexate (MTX) and siRNA via carbodiimide chemistry to enhance endosomal escape in psoriasis therapy .
- Methodology : Optimize coupling efficiency using HOBt/NHS activation and monitor reaction progress by RP-HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. What strategies ensure enantiomeric purity during derivatization reactions?
- Chiral Integrity : Use Boc-protected intermediates to prevent racemization during amide bond formation. Confirm enantiomeric excess (≥98%) via chiral GC-MS (e.g., β-cyclodextrin column) .
- Troubleshooting : If racemization occurs (>5% (S)-enantiomer), reduce reaction temperature (<0°C) and avoid strong bases during deprotection .
Q. How can trace impurities (e.g., dihydrochloride vs. hydrochloride forms) be analytically distinguished?
- Impurity Profiling : Employ ion chromatography (Dionex™ ICS-5000) to quantify chloride counterions. The dihydrochloride form shows a 2:1 chloride-to-amine ratio, while the hydrochloride form exhibits 1:1 .
- Reference Standards : Cross-validate against USP-grade lysine methyl ester hydrochloride (CAS 26348-70-9) using differential scanning calorimetry (DSC; melting point 213–215°C for dihydrochloride) .
Q. What experimental precautions are critical for handling hygroscopic samples?
- Handling : Use a glove box (<5% relative humidity) for weighing. Pre-dry glassware at 120°C and employ anhydrous solvents (e.g., DMF stored over molecular sieves) for reactions .
- Quantification : Correct for moisture content gravimetrically (weight loss after 24h at 100°C) or via H NMR integration of residual H₂O peaks .
Q. How does thermal degradation impact experimental reproducibility?
- Thermal Analysis : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C). For lyophilization, maintain temperatures below -40°C to avoid ester bond hydrolysis .
Q. What are the optimal conditions for its use in solid-phase peptide synthesis (SPPS)?
- SPPS Protocol : Incorporate the compound as a lysine analog using Fmoc chemistry. Activate with HATU/DIPEA in DCM:DMSO (9:1) and extend coupling time to 2h for >90% yield .
- Side Reactions : Monitor for guanidination byproducts via MALDI-TOF MS (unexpected m/z +42 Da peaks) and suppress with 2% v/v HOAt additive .
Properties
IUPAC Name |
methyl (2R)-2,6-diaminohexanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORVAIDSGSLRPX-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCCN)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743475 | |
Record name | Methyl D-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187458-76-0 | |
Record name | Methyl D-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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